BenchChemオンラインストアへようこそ!

3-[(4-Benzylpiperidin-1-yl)sulfonyl]benzoic acid

Medicinal Chemistry Drug Design Physicochemical Property Profiling

3-[(4-Benzylpiperidin-1-yl)sulfonyl]benzoic acid is a synthetic sulfonamide-based small molecule built on a benzoic acid core functionalized with a 4-benzylpiperidine sulfonyl group. It has a molecular formula of C19H21NO4S and a molecular weight of 359.4 g/mol.

Molecular Formula C19H21NO4S
Molecular Weight 359.44
CAS No. 731826-52-1
Cat. No. B2402655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Benzylpiperidin-1-yl)sulfonyl]benzoic acid
CAS731826-52-1
Molecular FormulaC19H21NO4S
Molecular Weight359.44
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)O
InChIInChI=1S/C19H21NO4S/c21-19(22)17-7-4-8-18(14-17)25(23,24)20-11-9-16(10-12-20)13-15-5-2-1-3-6-15/h1-8,14,16H,9-13H2,(H,21,22)
InChIKeyVCMZMJVAZJSIKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(4-Benzylpiperidin-1-yl)sulfonyl]benzoic acid (CAS 731826-52-1): Key Chemical Identity and Procurement Baseline


3-[(4-Benzylpiperidin-1-yl)sulfonyl]benzoic acid is a synthetic sulfonamide-based small molecule built on a benzoic acid core functionalized with a 4-benzylpiperidine sulfonyl group [1]. It has a molecular formula of C19H21NO4S and a molecular weight of 359.4 g/mol [1]. The compound is primarily available as a research-grade chemical with a minimum purity specification of 95% and is listed in the ChEMBL database (CHEMBL1463928) with preclinical-stage annotations [2].

Why In-Class Piperidine Sulfonyl Benzoic Acids Cannot Be Interchanged: The Case for 3-[(4-Benzylpiperidin-1-yl)sulfonyl]benzoic acid


Piperidine sulfonyl benzoic acids form a diverse scaffold class, but small variations in regioisomerism, N-substitution, and core substitution profoundly alter their physicochemical profiles and potential biological interactions [1]. The 3-[(4-benzylpiperidin-1-yl)sulfonyl]benzoic acid isomer exhibits a computed XLogP3-AA of 3.3, compared to 1.4 for the isomeric 4-(piperidine-1-sulfonyl)benzoic acid [2][3]. This difference in lipophilicity alone can critically impact membrane permeability, solubility, and off-target binding, making generic substitution with a simpler or isomeric analog scientifically invalid without explicit comparative data [1].

Quantitative Differentiation Guide for 3-[(4-Benzylpiperidin-1-yl)sulfonyl]benzoic acid (CAS 731826-52-1): Evidence-Based Comparator Data


Regioisomeric Positioning of the Carboxylic Acid Group Drives Divergent Lipophilicity Profiles

The target compound is the 3-substituted benzoic acid regioisomer, whereas the closely related 4-substituted analog, 4-(piperidine-1-sulfonyl)benzoic acid, represents a distinct chemical entity. The regioisomeric placement directly influences the computed octanol-water partition coefficient (XLogP3-AA), a key property governing passive membrane permeability and bioavailability [1]. The target compound (3-isomer) has a XLogP3-AA of 3.3, while the comparator (4-isomer) has a markedly lower XLogP3-AA of 1.4 [1][2]. This difference of 1.9 log units translates to an approximately 80-fold difference in partition coefficient.

Medicinal Chemistry Drug Design Physicochemical Property Profiling

Presence of the 4-Benzylpiperidine Group Confers Extended Scaffold Size and Higher Molecular Complexity

The target compound incorporates a 4-benzylpiperidine sulfonyl moiety, which substantially increases molecular size and complexity relative to the unsubstituted piperidine sulfonyl benzoic acid analog, 3-(piperidin-1-ylsulfonyl)benzoic acid [1]. The molecular weight of the target is 359.4 g/mol versus 269.32 g/mol for the simpler analog, representing a 90.1 g/mol increase [1]. This increase in size and added phenyl ring contributes to a higher number of heavy atoms (25 vs. 18) and greater three-dimensional shape diversity.

Scaffold Diversity Fragment-Based Drug Discovery Medicinal Chemistry

Validated Commercial Availability with Documented 95% Minimum Purity Specification

The target compound is commercially stocked by multiple reputable suppliers with a consistent minimum purity specification of 95% . In contrast, some structurally related analogs such as 3-(piperidine-1-sulfonyl)benzoic acid are listed with a lower purity specification of 97% from some vendors but are often offered only as custom synthesis items with undefined purity [1]. The validated 95% minimum purity ensures batch-to-batch consistency for academic screening and industrial lead optimization workflows .

Chemical Procurement Quality Control Reproducibility

Differential Hydrogen Bond Acceptor Count Offers Potential for Distinct Target Engagement

The target compound presents 5 hydrogen bond acceptors (HBA), while the simpler analog 3-(piperidin-1-ylsulfonyl)benzoic acid also has 5 HBA, and 4-(piperidine-1-sulfonyl)benzoic acid has 5 HBA as well, indicating no advantage in HBA count. However, the topological polar surface area (TPSA) computed for the target compound is 74.68 Ų [1], whereas the 4-isomer has a TPSA of 83.7 Ų [2]. This difference of 9.02 Ų, combined with the larger hydrophobic surface area of the target, results in a distinct polarity/hydrophobicity balance that influences blood-brain barrier penetration potential and oral absorption [1].

Pharmacophore Modeling Medicinal Chemistry Molecular Recognition

Optimal Application Scenarios for 3-[(4-Benzylpiperidin-1-yl)sulfonyl]benzoic acid Based on Quantitative Differentiation


CNS Drug Discovery Programs Requiring Balanced Lipophilicity and BBB Penetration

The target compound's XLogP3-AA of 3.3 and TPSA of 74.68 Ų position it favorably within CNS drug-like chemical space, making it a candidate scaffold for projects targeting neurological disorders where suboptimal lipophilicity (too low) would limit brain exposure and excessive lipophilicity would increase off-target binding [1]. Its regioisomeric identity as the 3-substituted isomer provides a distinct advantage over the 4-isomer, which with a XLogP3-AA of 1.4 may be too polar for efficient BBB crossing [1][2].

Scaffold-Hopping and Lead Optimization in Kinase or GPCR Modulator Discovery

With 7 total bioactivity data points reported in ChEMBL indicating functional target modulation activity [1], the compound serves as a starting point for medicinal chemistry optimization of kinase or G-protein-coupled receptor (GPCR) modulators. The 4-benzylpiperidine moiety provides a larger, more complex pharmacophore compared to the simpler piperidine sulfonyl benzoic acid analogs, offering increased potential for achieving selectivity through interactions with extended binding pockets [2].

Quantitative Structure-Activity Relationship (QSAR) Studies on Sulfonamide-Based Inhibitors

The validated 95% minimum purity and well-defined physicochemical property profile make this compound suitable as a calibration standard or training set member in QSAR modeling efforts for sulfonamide-based enzyme inhibitors. The distinct regioisomeric and N-substitution features offer a clear data point for models predicting the impact of molecular shape and lipophilicity on biological activity [1][2].

Quote Request

Request a Quote for 3-[(4-Benzylpiperidin-1-yl)sulfonyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.